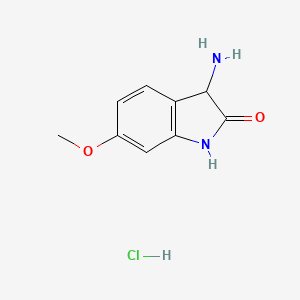
3-(3-Bromophényl)-2’-cyanopropiophénone
Vue d'ensemble
Description
3-(3-Bromophenyl)-2'-cyanopropiophenone, also known as 3-BP2CP, is an organic compound that has been studied extensively in the scientific research community due to its potential applications in drug development and laboratory experimentation. This compound has a variety of properties that make it an attractive option for a number of scientific research applications, including its high solubility in organic solvents, its stability in a variety of pH conditions, and its low toxicity.
Applications De Recherche Scientifique
Synthèse de phtalocyanines monoisomères
3-(3-Bromophényl)-2’-cyanopropiophénone: est utilisé dans la synthèse de phtalocyanines monoisomères. Ces composés sont importants en raison de leur stabilité et de leur coloration intense, ce qui est précieux dans les colorants et les pigments. Ils ont également des applications en photothérapie dynamique pour le traitement du cancer .
Création de dyades phtalocyanine-fullerène
Ce composé joue un rôle crucial dans la création de dyades phtalocyanine-fullerène. Ces dyades sont étudiées pour leur potentiel dans les cellules photovoltaïques organiques en raison de leur capacité à améliorer l’absorption de la lumière et la séparation de charge, améliorant ainsi l’efficacité des cellules solaires .
Développement de semi-conducteurs organiques
Le groupe bromophényle dans This compound peut être utilisé pour développer des semi-conducteurs organiques. Ces matériaux sont essentiels pour l’électronique flexible, y compris les diodes électroluminescentes organiques (OLED) et les transistors à couches minces .
Intermédiaires pharmaceutiques
En tant qu’intermédiaire, il peut contribuer à la synthèse de divers produits pharmaceutiques. L’atome de brome offre un site réactif pour des modifications chimiques ultérieures, ce qui est bénéfique pour créer de nouvelles molécules médicamenteuses avec des effets thérapeutiques potentiels .
Fabrication d’agrochimiques
Les caractéristiques structurelles du composé le rendent approprié pour la synthèse d’agrochimiques. Sa réactivité peut conduire au développement de nouveaux pesticides et herbicides, contribuant à la productivité agricole et à la gestion des ravageurs .
Production de colorants
Dans la production de colorants, This compound peut être utilisé pour synthétiser des molécules complexes qui présentent les propriétés de couleur souhaitées pour les textiles et les encres .
Recherche sur les dérivés de la coumarine
Il sert de précurseur dans la synthèse de dérivés de la coumarine. Ces dérivés ont des applications diverses, notamment en tant que colorants laser, sondes biologiques et dans le développement de nouveaux matériaux optiques .
Innovations en science des matériaux
La structure unique du composé est bénéfique en science des matériaux, en particulier dans la création de nouveaux polymères ayant des propriétés mécaniques et thermiques spécifiques. Cela peut conduire à des progrès dans les revêtements, les adhésifs et les matériaux composites .
Mécanisme D'action
The mechanism of action of 3-(3-Bromophenyl)-2'-cyanopropiophenone is not fully understood, but it is believed to involve the inhibition of the enzymes DHFR and AChE. In the case of DHFR, 3-(3-Bromophenyl)-2'-cyanopropiophenone is believed to bind to the enzyme and prevent it from catalyzing the reduction of folate. In the case of AChE, 3-(3-Bromophenyl)-2'-cyanopropiophenone is believed to bind to the enzyme and prevent it from catalyzing the breakdown of acetylcholine.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(3-Bromophenyl)-2'-cyanopropiophenone have not been extensively studied, but it is believed that the compound could potentially be used to treat a variety of diseases. In particular, inhibition of DHFR could potentially be used to treat certain forms of cancer, while inhibition of AChE could potentially be used to treat Alzheimer’s disease. Additionally, 3-(3-Bromophenyl)-2'-cyanopropiophenone has been studied for its potential as an anti-inflammatory agent, and it has been shown to have some anti-inflammatory activity in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of 3-(3-Bromophenyl)-2'-cyanopropiophenone for laboratory experiments is its high solubility in organic solvents, which makes it easy to work with in the lab. Additionally, this compound is stable in a variety of pH conditions, which makes it suitable for a wide range of experiments. However, 3-(3-Bromophenyl)-2'-cyanopropiophenone is also toxic, and it should be handled with care in the laboratory.
Orientations Futures
There are a number of potential future directions for research on 3-(3-Bromophenyl)-2'-cyanopropiophenone. First, further research could be conducted to better understand the mechanism of action of this compound and its potential applications in drug development. Additionally, further research could be conducted to explore the potential of 3-(3-Bromophenyl)-2'-cyanopropiophenone as an anti-inflammatory agent. Finally, further research could be conducted to explore the potential of 3-(3-Bromophenyl)-2'-cyanopropiophenone as a tool for laboratory experimentation, such as in the development of new drugs or in the study of biochemical and physiological processes.
Méthodes De Synthèse
3-(3-Bromophenyl)-2'-cyanopropiophenone can be synthesized via a two-step process that involves the reaction of 3-bromophenol with 2-cyanopropiophenone. In the first step, 3-bromophenol is reacted with sodium hydroxide to form a sodium salt of 3-bromophenol. This reaction is conducted in a basic solution at room temperature. In the second step, the sodium salt is reacted with 2-cyanopropiophenone in a basic solution at room temperature. This reaction yields 3-(3-Bromophenyl)-2'-cyanopropiophenone as the final product.
Propriétés
IUPAC Name |
2-[3-(3-bromophenyl)propanoyl]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrNO/c17-14-6-3-4-12(10-14)8-9-16(19)15-7-2-1-5-13(15)11-18/h1-7,10H,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYDAIUSXIVCARN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)C(=O)CCC2=CC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801251638 | |
| Record name | 2-[3-(3-Bromophenyl)-1-oxopropyl]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801251638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898782-09-7 | |
| Record name | 2-[3-(3-Bromophenyl)-1-oxopropyl]benzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898782-09-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[3-(3-Bromophenyl)-1-oxopropyl]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801251638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



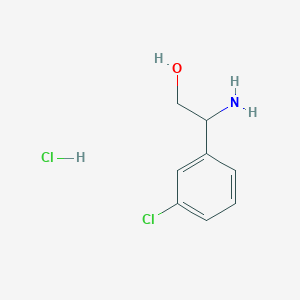
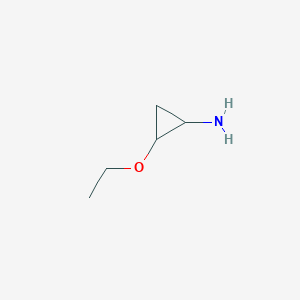


![4-[(3-Bromophenyl)methoxy]oxane](/img/structure/B1373625.png)
![Propan-2-yl 2-[(4-methoxyphenyl)methoxy]acetate](/img/structure/B1373628.png)
![5-Bromo-2-(pyridin-4-yl)benzo[d]oxazole](/img/structure/B1373629.png)
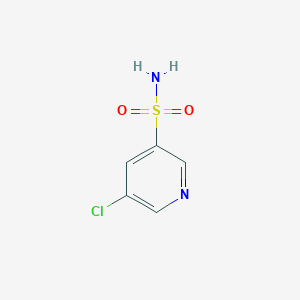
![1-[2-(Aminomethyl)butyl]-3-bromobenzene](/img/structure/B1373634.png)
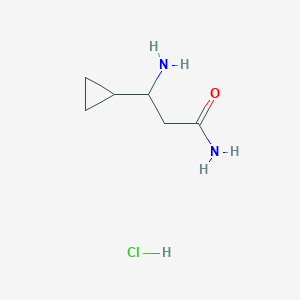

![3-[(2,2-Dimethylpropyl)(methyl)carbamoyl]benzoic acid](/img/structure/B1373639.png)
![Tert-butyl 4-[2-hydroxy-2-(pyridin-3-yl)ethyl]piperazine-1-carboxylate](/img/structure/B1373640.png)
